Cas no 2361645-97-6 (methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate)

Methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate is a versatile heterocyclic compound featuring both an acrylamide and ester functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The 1,4-oxazepane scaffold provides structural rigidity, while the acryloyl moiety enables participation in Michael additions or polymerization reactions. The methyl ester enhances solubility and facilitates further derivatization. This compound is particularly useful in the development of pharmacologically active molecules, given its potential for selective reactivity and modular functionalization. Its well-defined structure ensures reproducibility in synthetic applications, making it a reliable choice for researchers exploring novel bioactive compounds or polymer precursors.
methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate structure
2361645-97-6 structure
Product name:methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate
CAS No:2361645-97-6
MF:C10H15NO4
Molecular Weight:213.230403184891
CID:5378171
PubChem ID:145909515

methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl hexahydro-4-(1-oxo-2-propen-1-yl)-1,4-oxazepine-6-carboxylate
    • methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate
    • インチ: 1S/C10H15NO4/c1-3-9(12)11-4-5-15-7-8(6-11)10(13)14-2/h3,8H,1,4-7H2,2H3
    • InChIKey: IPTYMYARRBAKFF-UHFFFAOYSA-N
    • SMILES: O1CC(C(OC)=O)CN(C(=O)C=C)CC1

じっけんとくせい

  • 密度みつど: 1.141±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 361.1±42.0 °C(Predicted)
  • 酸度系数(pKa): -2.02±0.40(Predicted)

methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26575710-0.05g
methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate
2361645-97-6 90%
0.05g
$246.0 2023-09-14

methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate 関連文献

methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylateに関する追加情報

Methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate (CAS No. 2361645-97-6): A Comprehensive Overview

Methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate, identified by its CAS number 2361645-97-6, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a 1,4-oxazepane core structure adorned with a prop-2-enoyl side chain and a methyl ester at the 6-position, has garnered attention due to its potential applications in drug development and medicinal chemistry.

The 1,4-oxazepane scaffold is a heterocyclic compound that has been extensively studied for its pharmacological properties. Its bicyclic structure, consisting of one oxygen and two nitrogen atoms, provides a unique framework that can interact with biological targets in diverse ways. The presence of the prop-2-enoyl group introduces a reactive double bond, which can be further functionalized to tailor the compound's properties for specific applications.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic purposes. The Methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate has been investigated for its potential role in various pharmacological contexts. Studies have suggested that this compound may exhibit bioactivity in multiple disease models, making it a promising candidate for further exploration.

One of the key areas of research involving this compound has been its interaction with biological receptors and enzymes. The unique structural features of the Methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate allow it to bind to specific targets with high affinity. This has led to investigations into its potential as an inhibitor or modulator of various biological pathways. For instance, preliminary studies have indicated that it may interact with enzymes involved in inflammation and pain signaling.

The synthesis of the Methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the prop-2-enoyl group into the 1,4-oxazepane core is particularly critical and often involves condensation reactions or other functional group transformations. Advanced synthetic techniques have been employed to achieve the desired molecular structure efficiently.

The pharmacokinetic properties of the Methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate are also of great interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its therapeutic potential. Preclinical studies have begun to shed light on these aspects, providing valuable insights into its behavior within biological systems.

In addition to its pharmacological applications, the Methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate has shown promise in material science research. Its unique chemical structure makes it a suitable candidate for developing novel polymers or functional materials. The reactivity of the prop-2-enoyl group allows for further chemical modifications, enabling the creation of tailored materials with specific properties.

The future directions for research on the Methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate are multifaceted. Further clinical studies are needed to validate its therapeutic efficacy and safety profiles. Additionally, computational modeling and molecular dynamics simulations can provide deeper insights into its interactions with biological targets at an atomic level.

The development of new synthetic methodologies for the efficient preparation of complex heterocyclic compounds like the Methyl 4-(prop-2-enoyl)-1,4-oxazepane-6-carboxylate remains an active area of investigation. Advances in green chemistry principles may also contribute to more sustainable synthesis routes, reducing environmental impact while maintaining high yields and purity.

In conclusion, the compound Methyl 4-(prop-2-enoyl)-1,4 oxazepane -6 carboxylate (CAS No. 2361645 -97 -6) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery and material science applications. Its unique structural features and promising bioactivity make it a valuable subject for ongoing research efforts aimed at developing new therapeutic agents and functional materials.

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